molecular formula C8H14O3 B13813443 (3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one

(3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one

Cat. No.: B13813443
M. Wt: 158.19 g/mol
InChI Key: PNUCQCDJZMDSBF-LYFYHCNISA-N
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Description

(3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one is a chiral organic compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of aldolase enzymes, which catalyze the formation of the desired stereoisomer from simpler precursors . The reaction conditions often require precise control of temperature, pH, and the presence of specific cofactors to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using engineered microorganisms or enzymes to produce the compound on a larger scale. These methods are advantageous due to their specificity and efficiency, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, altering the compound’s reactivity.

    Reduction: Reduction reactions can modify the carbonyl group back to a hydroxyl group or further reduce it to an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or alkane. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and the overall metabolic pathways. This interaction can lead to the modulation of biochemical processes, making it valuable for studying enzyme kinetics and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one is unique due to its specific combination of chiral centers and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its versatility and importance.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one

InChI

InChI=1S/C8H14O3/c1-4(2)7-5(3)6(9)8(10)11-7/h4-7,9H,1-3H3/t5-,6-,7+/m0/s1

InChI Key

PNUCQCDJZMDSBF-LYFYHCNISA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)O[C@@H]1C(C)C)O

Canonical SMILES

CC1C(C(=O)OC1C(C)C)O

Origin of Product

United States

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